4-ethoxy-3-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoic acid
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Overview
Description
4-ethoxy-3-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoic acid is a complex organic compound with a molecular formula of C20H15N3O8 and a molecular weight of 425.35 g/mol . This compound features a benzoic acid core substituted with an ethoxy group and a nitrophenyl-diazinan moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the nitration of ethoxybenzoic acid to introduce the nitro group, followed by a series of condensation reactions to form the diazinan ring and subsequent functionalization to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the ethoxy group could yield various substituted benzoic acids.
Scientific Research Applications
4-ethoxy-3-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of 4-ethoxy-3-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazinan ring can interact with biological macromolecules, potentially inhibiting enzyme activity or altering cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-nitrobenzoic acid: Similar structure but lacks the diazinan moiety.
4-acetamido-3-nitrobenzoic acid: Contains an acetamido group instead of the ethoxy group.
4-chloro-3-nitrobenzoic acid: Substituted with a chloro group instead of an ethoxy group.
Uniqueness
The uniqueness of 4-ethoxy-3-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoic acid lies in its complex structure, which combines a benzoic acid core with a nitrophenyl-diazinan moiety. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-3-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O8/c1-2-31-16-7-6-11(19(26)27)8-12(16)9-15-17(24)21-20(28)22(18(15)25)13-4-3-5-14(10-13)23(29)30/h3-10H,2H2,1H3,(H,26,27)(H,21,24,28)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWOXDUPNULLBT-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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